The compound is classified as an impurity related to antipsychotic drugs, specifically linked to aripiprazole. It has been identified with the CAS number 1796928-63-6 and possesses the molecular formula with a molecular weight of 520.49 g/mol . The structure includes multiple functional groups, indicating its potential biological activity.
The synthesis of 7-(4-(4-(2,3-Dichloro-4-hydroxy-phenyl)piperazin-1-yl)butoxy)-3,4-dihydro-1H-quinolin-2-one typically involves several steps:
The molecular structure of 7-(4-(4-(2,3-Dichloro-4-hydroxy-phenyl)piperazin-1-yl)butoxy)-3,4-dihydro-1H-quinolin-2-one can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 520.49 g/mol |
| SMILES | ClC1=C(Cl)C(N2CCN(CCCCOCCCCOC3=CC(NC(CC4)=O)=C4C=C3)CC2)=CC=C1 |
| InChI | InChI=1S/C27H35Cl2N3O3/c28... |
This compound can participate in various chemical reactions typical for quinolines and piperazines:
The mechanism of action for compounds related to this structure typically involves interaction with neurotransmitter receptors in the brain:
The physical and chemical properties of 7-(4-(4-(2,3-Dichloro-4-hydroxy-phenyl)piperazin-1-yl)butoxy)-3,4-dihydro-1H-quinolin-2-one include:
The primary applications of this compound are found within pharmaceutical research:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8